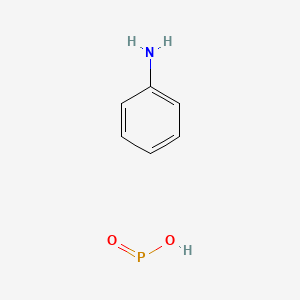

Aniline phosphinate

Overview

Description

Aniline phosphinate is an important compound that has gained significant attention in various fields of research and industry due to its unique properties and applications. It has a CAS Number of 82395-88-8 and a molecular weight of 157.11 .

Synthesis Analysis

The synthesis of α-aminophosphonates, which are related to this compound, can be achieved by the Kabachnik–Fields condensation of oxo compounds, amines, and dialkyl phosphites, or by the aza-Pudovik addition of the same P-reagents to imines . The racemic phosphine oxides or phosphinates were obtained by lithiation from n-butyllithium and the reaction of the appropriate phenylphosphinyl chloride or phenylphosphonochloridate .

Molecular Structure Analysis

Aniline, also known as aminobenzene or phenylamine, has 6 carbon © atoms, 7 hydrogen (H) atoms, and 1 nitrogen (N) atom in its chemical formula of C6H7N or C6H5NH2 . The molecular structure of this compound is not explicitly mentioned in the search results.

Chemical Reactions Analysis

Aniline compounds are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities. These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline .

Physical And Chemical Properties Analysis

This compound has a melting point of 113-115 degrees Celsius . More detailed physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Carbon-Phosphorus Bond Formation in Anilines

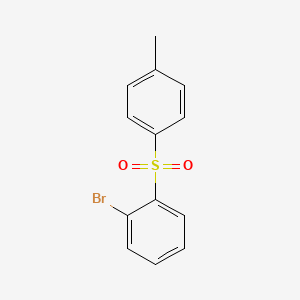

- Research demonstrates the oxidation of substituted anilines containing a sulfonyl group, which can form active iminium species. These species can subsequently react with phosphines or phosphites, leading to the production of meta-substituted anilines. This process is significant for selectively substituting the meta-position of anilines, resulting in aromatic phosphonium ions or phosphonates (Deruer et al., 2017).

Applications in Potentiometric Sensors

- Poly(aniline), known for its proton-coupled redox chemistry, has been employed as a pH electrode. It's modified to create sensors by responding to physical distortions or changes in electron density, which alters conductivity. The use of poly(aniline) illustrates its potential in sensor technology, especially for nonenzymatic glucose sensors (Shoji & Freund, 2001).

Kinetics of Anilinolysis in Phosphinic Chlorides

- The study of the reactions of dimethyl and methyl phenyl phosphinic chlorides with X-anilines, including deuterium kinetic isotope effects, contributes to understanding the concerted mechanism of anilinolysis. This research highlights how the steric hindrance influences the reactivity of phosphinates and the direction of nucleophilic attack (Dey et al., 2009).

Conductive Polymers from Aniline Polymerization

- Polyaniline (PANI) is an extensively studied polymer, especially for applications in alternative energy sources, non-linear optics, and more. The oxidation polymerization of aniline, leading to the formation of PANI, follows redox processes, crucial for developing various applications (Gospodinova & Terlemezyan, 1998).

Removal of Aniline from Industrial Wastewater

- The study on the electrochemical process for removing aniline from synthetic wastewater using iron electrodes offers insights into effective methods for treating hard biodegradable compounds like aniline. This is particularly relevant for industries involving dyes, rubbers, pharmaceuticals, and more (Arghiani et al., 2013).

Aniline Degradation by Molybdenum-Reducing Pseudomonas sp.

- The investigation into aniline degradation by a specific strain of Pseudomonas sp. showcases the bacterium's ability to reduce toxic aniline to a less toxic form, indicating its potential for bioremediation of this pollutant (Tijjani et al., 2021).

Safety and Hazards

Aniline, a related compound, is considered toxic and can cause adverse health effects upon exposure. It can be absorbed through the skin, leading to skin irritation, dermatitis, and systemic effects. Inhalation of aniline vapors or dust can result in respiratory irritation, coughing, and shortness of breath .

Future Directions

α-Aminophosphonates and related compounds are important due to their real and potential biological activity. They may be prepared by the Kabachnik–Fields condensation of oxo compounds, amines, and dialkyl phosphites, or by the aza-Pudovik addition of the same P-reagents to imines . This suggests potential future directions in the study and application of Aniline phosphinate.

Mechanism of Action

Target of Action

Aniline phosphinate, like other phosphinates, is a bioisosteric group . Bioisosteres are substituents or functional groups which induce similar biological responses . .

Mode of Action

Phosphinates, including this compound, are known to interact with their targets by mimicking the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This allows them to play key roles in many different areas of life science .

Biochemical Pathways

Phosphinates are involved in various biochemical pathways. They are rarely encountered in living organisms but play significant roles when they do occur . For example, phosphonates, which are similar to phosphinates, are involved in the biosynthesis of antiviral and anticancer nucleotides, inhibitors of cholesterol biosynthesis, angiotensin-converting enzyme inhibitors, and bisphosphonates for the treatment of osteoporosis . .

Pharmacokinetics

Phosphinates, including this compound, are known to have certain pharmacokinetic properties. They carry one or two negative charges at physiological pH values, making them very polar . This high polarity can limit their membrane permeation and oral absorption . .

Result of Action

The result of this compound’s action is largely dependent on its interaction with its targets and the biochemical pathways it affects. As a bioisostere, it can induce similar biological responses to the molecules it mimics . .

Action Environment

The action, efficacy, and stability of this compound, like other phosphinates, can be influenced by various environmental factors. For example, the hydrolysis of phosphinates can take place under both acidic and basic conditions . .

Biochemical Analysis

Biochemical Properties

Aniline phosphinate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain proteolytic enzymes by binding to their active sites, thereby preventing the natural substrate from interacting with the enzyme . This interaction is significant as it can modulate the activity of these enzymes, potentially leading to therapeutic applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the phosphorylation status of key signaling proteins, thereby modulating signal transduction pathways . Additionally, it can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, inhibiting or activating them depending on the context. For instance, this compound can inhibit proteolytic enzymes by binding to their active sites, preventing substrate interaction . This inhibition can lead to changes in cellular processes and functions. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its effects on cellular function . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. It is crucial to determine the appropriate dosage to balance efficacy and safety in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by phosphonate and phosphinate metabolism pathways, involving enzymes such as phosphoenolpyruvate phosphomutase . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of this compound within specific cellular compartments, influencing its activity and function.

Subcellular Localization

This compound’s subcellular localization is essential for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall function within the cell.

properties

IUPAC Name |

aniline;phosphenous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N.HO2P/c7-6-4-2-1-3-5-6;1-3-2/h1-5H,7H2;(H,1,2) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOOSTWEONVEMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N.OP=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466061 | |

| Record name | Aniline phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82395-88-8 | |

| Record name | Aniline phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

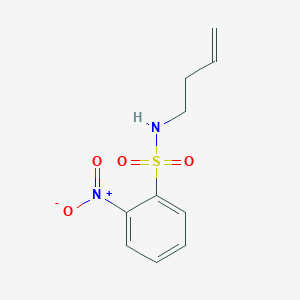

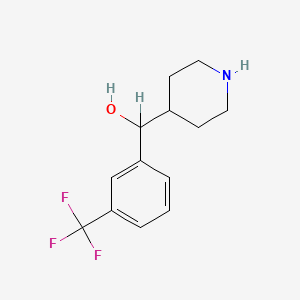

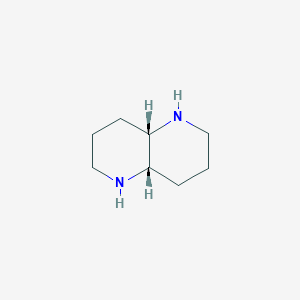

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid](/img/structure/B1312770.png)

![6-Methylbenzo[d]isoxazol-3(2H)-one](/img/structure/B1312783.png)

![3h-Imidazo[4,5-c]pyridine 5-oxide](/img/structure/B1312791.png)